2-Methylidene-4-(oxan-2-yloxy)butanal

Catalog No.
S14038821
CAS No.
M.F
C10H16O3
M. Wt
184.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylidene-4-(oxan-2-yloxy)butanal

Product Name

2-Methylidene-4-(oxan-2-yloxy)butanal

IUPAC Name

2-methylidene-4-(oxan-2-yloxy)butanal

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

InChI

InChI=1S/C10H16O3/c1-9(8-11)5-7-13-10-4-2-3-6-12-10/h8,10H,1-7H2

InChI Key

JYNQCOKOFHXVAS-UHFFFAOYSA-N

Canonical SMILES

C=C(CCOC1CCCCO1)C=O

2-Methylidene-4-(oxan-2-yloxy)butanal is an organic compound characterized by the molecular formula C10H16O3\text{C}_{10}\text{H}_{16}\text{O}_{3} and a molecular weight of 184.23 g/mol. This compound is a derivative of butanal, featuring a methylene group and an oxane ring, which contributes to its unique chemical properties. The structure includes an aldehyde functional group, a methylene bridge, and an ether linkage through the oxane moiety, making it a versatile intermediate in organic synthesis and various applications in chemistry and biology.

  • Oxidation: The aldehyde group can be oxidized to yield corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The oxane ring can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines react under acidic or basic conditions.

These reactions highlight the compound's reactivity and potential for further transformation in synthetic chemistry.

The synthesis of 2-Methylidene-4-(oxan-2-yloxy)butanal typically involves the reaction of 2-methyl-2-butenal with tetrahydropyran-2-ol under acidic conditions. The reaction proceeds through the formation of an intermediate that undergoes cyclization to create the oxane ring. Key parameters for this synthesis include:

  • Temperature: Moderate temperatures (25–50°C) are generally used.
  • Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride are employed.
  • Solvent: Solvents like dichloromethane or toluene facilitate the reaction by dissolving the reactants.

In industrial settings, continuous flow reactors may be utilized to enhance yield and purity, ensuring consistent product quality.

The applications of 2-Methylidene-4-(oxan-2-yloxy)butanal span several fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Its potential biological activity makes it a subject of interest for studying interactions with biomolecules.
  • Medicine: Investigated for therapeutic properties and as a precursor in drug development.
  • Industry: Used in producing specialty chemicals and materials, leveraging its unique chemical structure.

While specific interaction studies on 2-Methylidene-4-(oxan-2-yloxy)butanal are sparse, its electrophilic nature suggests that it may participate in various biochemical interactions. Such interactions could involve binding to enzymes or receptors, potentially leading to changes in their activity. Further research is needed to elucidate these interactions and their implications for biological systems.

Several compounds share structural similarities with 2-Methylidene-4-(oxan-2-yloxy)butanal:

Compound NameStructural Features
2-Methyl-2-butenalA precursor in its synthesis; contains a similar aldehyde moiety.
Tetrahydropyran-2-olAnother precursor used in synthesis; features a similar oxane structure.
2-Methylidene-4-(oxan-2-yloxy)pentanalSimilar structure with an additional carbon in the backbone.
2-Methylidene-4-(tetrahydro-2H-pyran-2-yloxy)butanalSimilar structure with a tetrahydropyran ring instead of oxane.
2-Methylidene-4-(oxan-2-yloxy)butanoic acidRelated compound with a carboxylic acid group instead of an aldehyde.

Uniqueness

The uniqueness of 2-Methylidene-4-(oxan-2-yloxy)butanal lies in its combination of functional groups—specifically, the methylene group and the oxane ring—which impart distinct chemical reactivity and physical properties. This unique structure makes it particularly valuable for specific applications where these characteristics are beneficial .

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Exact Mass

184.109944368 g/mol

Monoisotopic Mass

184.109944368 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

Explore Compound Types